Thermodynamic Stability: Heat of Hydrogenation Comparison of 1-Ethylcyclohexene vs. 1-Methylcyclohexene
The endocyclic double bond in 1-ethylcyclohexene exhibits a lower heat of hydrogenation (-104.9 kJ/mol, i.e., -25.1 kcal/mol) compared to its exocyclic isomer ethylidenecyclohexane (-110.0 kJ/mol, i.e., -26.3 kcal/mol), confirming greater thermodynamic stability [1]. When compared to the methyl-substituted analog, 1-methylcyclohexene has a heat of hydrogenation of -25.4 kcal/mol [1]. The 0.3 kcal/mol difference, while modest, is experimentally resolved and reflects distinct conformational and electronic contributions from the ethyl vs. methyl substituent. This differentiation is critical in hydrogenation process design and in computational modeling of cycloalkene reactivity.
| Evidence Dimension | Heat of hydrogenation (ΔH_hyd) |
|---|---|
| Target Compound Data | -104.9 kJ/mol (-25.1 kcal/mol) |
| Comparator Or Baseline | 1-Methylcyclohexene: -25.4 kcal/mol; Ethylidenecyclohexane: -26.3 kcal/mol |
| Quantified Difference | 0.3 kcal/mol more stable than 1-methylcyclohexene; 1.2 kcal/mol more stable than ethylidenecyclohexane |
| Conditions | Liquid phase; acetic acid solvent; 25 °C |
Why This Matters
Procurement of the correct alkylcyclohexene ensures accurate thermodynamic parameters for reaction calorimetry and process safety assessments, preventing misassignment of enthalpy data.
- [1] Turner, R. B., & Garner, R. H. (1958). Heats of Hydrogenation. V. Relative Stabilities in Certain Exocyclic-Endocyclic Olefin Pairs. Journal of the American Chemical Society, 80(6), 1424–1430. https://doi.org/10.1021/ja01539a036 View Source
